(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a benzo[d]thiazolylidene moiety, and a sulfamoyl group with cyanoethyl substituents. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Potential use as a probe or inhibitor in biochemical studies, particularly those involving sulfamoyl-containing compounds.
Medicine: Investigation of its biological activity, including potential therapeutic effects such as anticancer or antimicrobial properties.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthetic route may include:
Formation of the benzo[d]thiazolylidene moiety: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the sulfamoyl group: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the cyanoethyl groups: The cyanoethyl groups can be added via nucleophilic substitution reactions using cyanoethyl halides.
Final coupling step: The final step involves coupling the benzo[d]thiazolylidene intermediate with the benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfamoyl group may play a key role in binding to these targets, while the benzo[d]thiazolylidene moiety could contribute to the overall binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both cyanoethyl and sulfamoyl groups, along with the benzo[d]thiazolylidene moiety, sets it apart from more common quaternary ammonium compounds.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S2/c1-3-34-17-16-30-22-11-6-19(2)18-23(22)35-25(30)28-24(31)20-7-9-21(10-8-20)36(32,33)29(14-4-12-26)15-5-13-27/h6-11,18H,3-5,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMNPPMRLGWCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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